Lipophilicity Differential: XLogP3-AA 5.3 vs. 4.1 for the 2-Phenyl Analog
The target compound displays a computed XLogP3-AA of 5.3, compared to 4.1 for the closest commercial aryl analog 6-bromo-2-phenylquinoline-4-carboxylic acid (CAS 33007-99-7) [1][2]. This 1.2 log unit increase corresponds to a ~16-fold higher predicted octanol-water partition coefficient, indicating significantly greater lipophilicity. Both compounds share an identical topological polar surface area of 50.2 Ų, meaning the lipophilicity gain is not accompanied by polar surface area expansion [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.3 |
| Comparator Or Baseline | 6-Bromo-2-phenylquinoline-4-carboxylic acid: XLogP3-AA = 4.1 |
| Quantified Difference | +1.2 log units (~16-fold increase in predicted logP) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity at matched TPSA may enhance membrane permeability and blood-brain barrier penetration potential, making this compound preferable for intracellular or CNS-targeted screening campaigns.
- [1] PubChem. CID 16776594: XLogP3-AA = 5.3, TPSA = 50.2 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/16776594 View Source
- [2] PubChem. CID 208775: XLogP3-AA = 4.1, TPSA = 50.2 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/208775 View Source
